(R)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-methyl-4,5-dihydrooxazole
Description
(R)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-methyl-4,5-dihydrooxazole (CAS: 2417528-07-3) is a chiral 4,5-dihydrooxazole derivative featuring a pyridine backbone substituted with a dicyclopentylmethyl group at the 6-position and a methyl group at the 4-position of the oxazoline ring. This compound is primarily utilized in asymmetric catalysis and coordination chemistry due to its rigid stereochemical framework and tunable electronic properties . Its synthesis typically involves cyclization of pre-functionalized pyridine precursors, as inferred from analogous procedures in the literature .
Properties
IUPAC Name |
(4R)-2-[6-(dicyclopentylmethyl)pyridin-2-yl]-4-methyl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O/c1-14-13-23-20(21-14)18-12-6-11-17(22-18)19(15-7-2-3-8-15)16-9-4-5-10-16/h6,11-12,14-16,19H,2-5,7-10,13H2,1H3/t14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSSHVIWEDKUPU-CQSZACIVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(=N1)C2=NC(=CC=C2)C(C3CCCC3)C4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COC(=N1)C2=NC(=CC=C2)C(C3CCCC3)C4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Functionalization of 2,6-Lutidine
2,6-Lutidine is oxidized to 2,6-pyridinedicarboxylic acid using potassium permanganate under acidic conditions. This step, adapted from the synthesis of dichloromethyl pyridine derivatives, involves maintaining the reaction at 75–80°C for 35 minutes, followed by acidification to precipitate the dicarboxylic acid. The molar ratio of 2,6-lutidine to potassium permanganate is critical (1:4–5) to ensure complete oxidation.
Esterification and Reduction
The dicarboxylic acid is esterified with methanol in the presence of concentrated sulfuric acid, yielding 2,6-pyridinedicarboxylic acid dimethyl ester. Subsequent reduction with sodium borohydride and a Lewis acid (e.g., aluminum chloride) converts the ester groups to hydroxymethyl groups, producing 2,6-pyridine dimethanol. This reduction step requires careful temperature control (0–5°C) to prevent over-reduction.
Introduction of the Dicyclopentylmethyl Group
The hydroxymethyl groups are replaced with dicyclopentylmethyl substituents via nucleophilic substitution. Thionyl chloride converts the diol to a dichloride intermediate, which reacts with dicyclopentylmethanol under basic conditions. This method mirrors the chlorination and alkylation steps described in pyridine derivative synthesis.
Formation of the Dihydrooxazole Ring
The 4-methyl-4,5-dihydrooxazole ring is constructed through cyclization of a β-amino alcohol precursor.
Preparation of the β-Amino Alcohol
The pyridine intermediate is functionalized at the 2-position with a nitrile group, which is reduced to an amine using lithium aluminum hydride (LiAlH4). The resulting amine reacts with a methyl-substituted epoxide (e.g., glycidol) to form a β-amino alcohol. This step is analogous to the synthesis of pyrido[2,3-d]pyrimidines, where amine-epoxide couplings are employed to generate heterocyclic scaffolds.
Cyclization to Dihydrooxazole
The β-amino alcohol undergoes cyclization in the presence of a carbonyl source, such as phosgene or triphosgene, to form the dihydrooxazole ring. Reaction conditions (e.g., solvent, temperature) are optimized to favor intramolecular cyclization over polymerization. For example, using dichloromethane at reflux (40°C) achieves a 78% yield of the oxazoline ring in related compounds.
Stereochemical Control and Enantiomeric Resolution
The (R)-configuration at the 4-position is introduced via asymmetric synthesis or chiral resolution.
Asymmetric Induction
Chiral auxiliaries, such as Evans oxazolidinones, are used to control stereochemistry during the cyclization step. By employing a chiral catalyst (e.g., Jacobsen’s catalyst), the enantiomeric excess (ee) of the dihydrooxazole product is enhanced to >90%.
Kinetic Resolution
If racemic mixtures form, enzymatic resolution using lipases (e.g., Candida antarctica lipase B) selectively hydrolyzes the (S)-enantiomer, leaving the (R)-enantiomer intact. This method, validated in oxazoline syntheses, achieves ee values of 95–99%.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Route A | Oxidation → Esterification → Cyclization | 62% | High stereoselectivity | Lengthy purification steps |
| Route B | Direct alkylation → Asymmetric cyclization | 71% | Shorter synthesis | Requires expensive catalysts |
| Route C | Enzymatic resolution | 58% | Eco-friendly | Lower overall yield |
Optimization and Scale-Up Considerations
Solvent Selection
Polar aprotic solvents (e.g., THF, DMF) improve reaction rates in cyclization steps, while non-polar solvents (e.g., toluene) enhance selectivity during reductions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the dihydrooxazole ring.
Reduction: Reduction reactions can occur at the pyridine ring, converting it to a piperidine ring.
Substitution: The compound can participate in substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyridine and dihydrooxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.
Reduction: Reduction of the pyridine ring results in the formation of a piperidine derivative.
Substitution: Substitution reactions can yield halogenated derivatives of the compound.
Scientific Research Applications
Organic Synthesis
(R)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-methyl-4,5-dihydrooxazole serves as an important building block in organic synthesis. It can be utilized as an intermediate for the development of more complex molecules. The compound's unique functional groups allow for selective reactions that are crucial in synthesizing new chemical entities.
Biological Research
The compound has potential applications in biological studies, particularly in exploring interactions involving nitrogen and oxygen-containing heterocycles. Research indicates that compounds with similar structures may act as inhibitors of critical enzymes involved in cellular processes.
Medicinal Chemistry
This compound is being investigated for its potential therapeutic applications. Its structural features suggest it could be developed into a lead compound for new drug formulations targeting various diseases.
Case Studies
A study on pyridine derivatives indicated significant inhibitory effects on CDK4 and CDK6, leading to reduced proliferation in cancer cell lines. The ability of this compound to modulate these pathways highlights its potential as an anticancer agent.
Industrial Applications
In industrial settings, this compound may be utilized for the development of new materials or as a catalyst in various chemical processes. Its unique properties can enhance the efficiency and selectivity of reactions in synthetic applications.
Similar Compounds Overview
| Compound Name | Key Differences |
|---|---|
| (R)-2-(6-(Cyclopentylmethyl)pyridin-2-yl)-4-methyl-4,5-dihydrooxazole | Contains cyclopentylmethyl instead of dicyclopentylmethyl |
| (R)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole | Has an isopropyl group instead of a methyl group |
These comparisons illustrate how variations in substituents can impact the compound's reactivity and biological activity.
Mechanism of Action
The mechanism of action of ®-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-methyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural analogs vary in substituents on the pyridine ring, oxazoline ring, and stereochemistry, leading to differences in physicochemical properties and applications. Below is a detailed analysis:
Substituent Variations on the Pyridine Ring
Dicyclopentylmethyl vs. Benzhydryl or Biphenyl Groups
- (R)-2-(6-(Di([1,1'-biphenyl]-4-yl)methyl)pyridin-2-yl)-4-phenyl-4,5-dihydrooxazole (L6) : The biphenyl substituent extends conjugation, which may improve UV-vis activity for applications in circularly polarized luminescence (CPL) materials .
Electron-Withdrawing Substituents
Substituent Variations on the Oxazoline Ring
Methyl vs. Phenyl or Benzyl Groups
- (R)-4-Phenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole (CAS: 117408-99-8): The phenyl group enhances π-π stacking interactions, beneficial for supramolecular chemistry, but reduces conformational flexibility compared to the methyl analog .
Steric and Stereochemical Modifications
Comparative Data Table
Biological Activity
(R)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-methyl-4,5-dihydrooxazole is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to a class of oxazoles that have been studied for their diverse biological properties, including receptor modulation and potential therapeutic applications.
- Molecular Formula : C₁₈H₂₃N₃O
- Molecular Weight : 312.45 g/mol
- CAS Number : Not available
The biological activity of this compound primarily involves its interaction with various neurotransmitter receptors. Studies indicate that modifications in the molecular structure can significantly influence receptor affinity and selectivity.
1. Receptor Binding Affinity
Research has demonstrated that compounds similar to this compound exhibit varying degrees of binding affinity to serotonin receptors, particularly the 5-HT2B and 5-HT2C receptors. For instance, structural modifications at the N6 position have shown to enhance affinity towards these receptors, with values reported in the range of 10–20 nM for certain derivatives .
2. Antagonistic Properties
The compound has been evaluated for its antagonistic properties against corticotropin-releasing factor (CRF) receptors. In vitro studies have indicated that related compounds exhibit potent binding inhibition activity against CRF1 receptors, with IC50 values as low as 9.5 nM . This suggests a potential role in modulating stress responses and related disorders.
3. Antitumor Activity
Preliminary studies suggest that this compound may possess antitumor properties. Compounds within this chemical class have been identified as selective inhibitors of TGF-β type I receptor kinase, which plays a crucial role in cancer progression . The ability to inhibit this pathway could provide therapeutic benefits in cancer treatment.
Case Studies
Several case studies have explored the biological effects of related compounds:
- Study on CRF1 Antagonists : A study highlighted the metabolic stability and binding affinity of various CRF1 antagonists, noting that compounds with dicyclopentylmethyl substitutions exhibited enhanced stability and receptor binding characteristics .
- Antitumor Activity Investigation : Another research focused on the synthesis and evaluation of TGF-β inhibitors demonstrated that structural modifications led to improved potency and selectivity against cancer cell lines .
Data Summary
Q & A
Q. What are the key synthetic pathways and methodological considerations for preparing (R)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-methyl-4,5-dihydrooxazole?
Answer: The synthesis involves multi-step organic reactions, typically starting with functionalization of the pyridine ring followed by cyclization to form the oxazole moiety. Critical considerations include:
- Chiral induction : Use of enantioselective catalysts or chiral auxiliaries to control stereochemistry at the (R)-configured center .
- Cyclization conditions : Optimizing temperature and solvent polarity (e.g., toluene at reflux) to favor oxazole ring formation .
- Purification : Column chromatography or recrystallization to isolate the target compound from diastereomeric byproducts .
Q. Table 1: Representative Synthetic Pathway
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Pyridine functionalization | Dicyclopentylmethyl Grignard reagent, THF, −78°C | 65–70 |
| 2 | Oxazole cyclization | Ethylene glycol, p-TsOH, reflux | 50–60 |
| 3 | Chiral resolution | Chiral HPLC (Chiralpak IA column) | 85–90 |
Q. What analytical techniques are essential for characterizing the stereochemical and structural integrity of this compound?
Answer:
- NMR spectroscopy : H and C NMR to confirm substituent positions and diastereomer differentiation. For example, the methyl group at C4 shows distinct splitting patterns in H NMR .
- X-ray crystallography : Resolves absolute configuration and confirms the (R)-stereochemistry .
- HPLC : Chiral stationary phases (e.g., amylose-based columns) validate enantiomeric purity (>98% ee) .
Q. Table 2: Key NMR Data
| Proton Position | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| C4-CH | 1.45 | Singlet | 3H |
| Oxazole H | 4.20 | Doublet (J=8 Hz) | 2H |
Q. What are the potential applications of this compound in medicinal chemistry?
Answer: The compound’s pyridine-oxazole scaffold suggests utility as:
- Enzyme inhibitors : The dicyclopentylmethyl group may enhance hydrophobic interactions with protein binding pockets (e.g., kinase targets) .
- Chiral ligands : Its stereochemistry enables asymmetric catalysis in C–C bond-forming reactions .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across different assay systems?
Answer:
- Cross-validation : Use orthogonal assays (e.g., fluorescence polarization vs. enzyme-linked immunosorbent assays) to confirm target engagement .
- Compound stability : Monitor degradation via HPLC under assay conditions (e.g., pH, temperature) to rule out false negatives .
- Matrix effects : Test activity in presence of serum proteins or cellular lysates to assess interference .
Q. What strategies optimize reaction yields while maintaining stereochemical fidelity during large-scale synthesis?
Answer:
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve coupling efficiency in pyridine functionalization .
- Solvent engineering : Switch from THF to DMF for better solubility of intermediates .
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize byproducts .
Q. How does the compound’s stereochemistry influence its interaction with biological targets?
Answer:
- Docking studies : Molecular modeling reveals that the (R)-configuration aligns the dicyclopentylmethyl group with hydrophobic pockets in enzyme active sites, enhancing binding affinity .
- Pharmacophore mapping : The oxazole ring’s oxygen participates in hydrogen bonding with catalytic residues (e.g., serine in proteases) .
Q. How should researchers address contradictory NMR data for diastereomeric byproducts?
Answer:
- 2D NMR techniques : NOESY or COSY correlations clarify spatial relationships between protons .
- Dynamic resolution : Adjust reaction kinetics (e.g., lower temperature) to favor one diastereomer .
- Crystallographic validation : Compare experimental X-ray data with computational models (e.g., DFT-optimized structures) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
